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Compound of Interest

Compound Name:
Methyl 2-(2-cyano-3-ethoxy-3-

oxopropyl)benzoate

CAS No.: 153802-16-5

Cat. No.: B2768687

Get Quote

As drug development pipelines and bioconjugation workflows grow increasingly complex,

analytical scientists frequently encounter the "isobaric/isomeric trap"—distinct chemical entities

sharing the exact same molecular formula. For compounds with the formula C15H17NO5

(Exact Mass: 291.1107 Da), nominal mass spectrometers will uniformly detect a protonated

precursor ion at m/z 292.

To objectively compare how modern mass spectrometry resolves these isomers, this guide

evaluates the fragmentation behaviors of three functionally distinct C15H17NO5 compounds:

endo-BCN-NHS Carbonate: A synthetic strained-alkyne reagent critical for copper-free click

chemistry and antibody-drug conjugate (ADC) development[1].

Hericioic Acid C: A bioactive, neurotrophic natural product isolated from the European

mushroom Hericium flagellum[2].
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N-Hydroxybenzoylnorecgonine: A phase I hepatic metabolite of cocaine, serving as a critical

forensic and pharmacokinetic biomarker.

By leveraging High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF)

MS/MS, we can exploit the divergent bond dissociation energies of these molecules to

generate highly specific, self-validating fragmentation fingerprints.

Analytical Strategy & Platform Comparison
While a standard Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM)

mode offers excellent sensitivity, it lacks the resolving power to differentiate isobaric fragments.

When analyzing complex matrices (e.g., plasma containing both drug metabolites and

bioconjugation linkers), QqQ platforms are prone to false positives.

The Q-TOF Advantage: We utilize ESI-Q-TOF MS/MS because it provides sub-5 ppm mass

accuracy. This allows us to definitively assign elemental compositions to both the precursor and

product ions. The causality here is fundamental: by ramping the Collision-Induced Dissociation

(CID) energy, we probe the weakest covalent bonds of each isomer, yielding unique neutral

losses that map directly to their structural classes.
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Fig 1. Step-by-step LC-ESI-Q-TOF MS/MS workflow for isomer differentiation.

Mechanistic Fragmentation Analysis
The structural divergence of these three C15H17NO5 isomers dictates their behavior inside the

collision cell. The protonated precursor for all three is[M+H]+ at m/z 292.1180.

A. endo-BCN-NHS Carbonate (Synthetic Reagent)
In bioconjugation, the N-hydroxysuccinimide (NHS) ester is designed to be a highly reactive

leaving group[3]. Under CID, the carbonate linkage is the most labile point.
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Primary Cleavage: The molecule readily expels the stable NHS leaving group (Neutral loss

of 115.0269 Da), yielding an intense [BCN-Carbonate]+ fragment at m/z 177.0910.

Secondary Cleavage: Subsequent decarboxylation (-CO2, 44 Da) produces a highly stable

bicyclic carbocation at m/z 133.1010.

B. Hericioic Acid C (Natural Product)
Hericioic Acid C features a rigid isoindolinone core attached to an aliphatic carboxylic acid side

chain.

Primary Cleavage: Unlike the fragile carbonate of BCN-NHS, the isoindolinone core is highly

conjugated and stable. Fragmentation preferentially occurs via inductive cleavage of the

aliphatic side chain (Neutral loss of C5H8O2, 100.0524 Da), leaving the intact core at m/z

192.0655[2].

Secondary Cleavage: Loss of water (-18 Da) from the terminal carboxylic acid yields an

acylium ion at m/z 274.1070.

C. N-Hydroxybenzoylnorecgonine (Drug Metabolite)
As a tropane alkaloid derivative, the weakest structural link is the ester bond connecting the

benzoyl group to the tropane ring.

Primary Cleavage: CID triggers the rapid loss of benzoic acid (Neutral loss of 122.0368 Da),

a classic signature of cocaine-derived metabolites, yielding the N-hydroxynorecgonine base

at m/z 170.0812.
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Fig 2. Divergent CID fragmentation pathways for C15H17NO5 isomers.

Quantitative Data Comparison
The following table summarizes the high-resolution fragmentation data. The distinct product

ions allow for unambiguous identification of each compound, even if they co-elute

chromatographically.
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Compound Origin
Precursor
[M+H]+

Key MS/MS
Fragments
(m/z)

Primary
Neutral
Losses

Optimal CID
Energy

endo-BCN-

NHS

Synthetic

Linker
292.1180

177.0910,

133.1010,

116.0340

NHS (115

Da), CO2 (44

Da)

15 - 20 eV

Hericioic Acid

C

Natural

Product
292.1180

274.1070,

192.0655,

160.0390

H2O (18 Da),

C5H8O2 (100

Da)

25 - 30 eV

N-

Hydroxybenz

oylnorecgoni

ne

Drug

Metabolite
292.1180

170.0812,

152.0700

Benzoic Acid

(122 Da)
20 - 25 eV

Experimental Protocol: Self-Validating LC-MS/MS
System
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates

internal lock-mass calibration to prevent mass drift, ensuring that the theoretical exact masses

align with empirical observations.

Step 1: Sample Preparation & System Suitability

Reconstitute analytical standards of the C15H17NO5 compounds in 50:50 Water:Acetonitrile

containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

Self-Validation Check: Inject a blank (solvent only) prior to the run to rule out autosampler

carryover.

Step 2: UHPLC Separation

Column: C18 Acquity UPLC BEH (1.7 µm, 2.1 × 100 mm).

Mobile Phase A: Deionized water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B for 0.5 min, ramp to 100% B over 15 min, hold for 3 min. Flow rate: 0.4

mL/min.

Step 3: High-Resolution Q-TOF MS/MS Acquisition

Ionization: Positive ESI mode. Capillary voltage set to 3.0 kV; Source temperature at 120 °C.

Lock-Mass Calibration: Infuse Leucine Enkephalin (m/z 556.2771) continuously at 5 µL/min

via a reference sprayer. Causality: This real-time calibration corrects for thermal expansion in

the flight tube, guaranteeing < 5 ppm mass error.

Fragmentation Ramping: Isolate the precursor m/z 292.118 in the quadrupole. Apply a

collision energy (CE) ramp from 15 eV to 40 eV using Argon as the collision gas. Causality:

Ramping ensures that both highly labile bonds (like the NHS ester) and stable cores (like the

isoindolinone ring) are effectively fragmented in a single analytical scan.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2768687?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

